Barium perchlorate trihydrate

Beschreibung

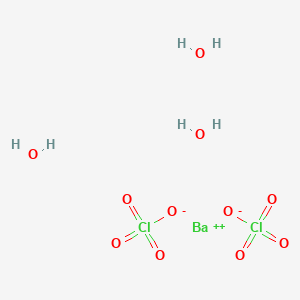

Barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O) is a hydrated inorganic salt characterized by its strong oxidizing properties due to the +7 oxidation state of chlorine in the perchlorate anion (ClO₄⁻). It crystallizes in a distorted icosahedral coordination geometry, where each barium ion (Ba²⁺) is surrounded by six water oxygen atoms (average distance: 2.919 Å) and six perchlorate oxygens (average distance: 3.026 Å) . The perchlorate tetrahedra exhibit slight deviations from regularity, with an average Cl–O bond length of 1.433 Å . The compound is hygroscopic and stable under standard conditions but decomposes at 400°C, releasing toxic gases such as hydrogen chloride .

This compound is classified as a UN 1447 hazardous material (Class 5.1 oxidizing agent) and requires stringent handling protocols to avoid contact with reducing agents, alcohols, or combustible materials . Its applications include use in analytical chemistry for sulfur dioxide determination and as a precursor in pyrotechnic formulations .

Eigenschaften

IUPAC Name |

barium(2+);diperchlorate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4.3H2O/c;2*2-1(3,4)5;;;/h;2*(H,2,3,4,5);3*1H2/q+2;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHDMFAHVJWOHD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2H6O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692906 | |

| Record name | Barium perchlorate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10294-39-0 | |

| Record name | Barium perchlorate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Evaporation of Sodium Perchlorate and Barium Chloride

The large-scale industrial synthesis of barium perchlorate involves the metathesis reaction between sodium perchlorate (NaClO₄) and barium chloride (BaCl₂) in aqueous solution . The reaction proceeds as follows:

Key steps include:

-

Stoichiometric Mixing : Equimolar amounts of NaClO₄ and BaCl₂ are dissolved in deionized water.

-

Evaporation : The solution is heated at 60–80°C to evaporate water, promoting crystallization.

-

Trihydrate Isolation : Slow cooling to 25°C yields Ba(ClO₄)₂·3H₂O crystals, which are filtered and air-dried .

Critical Factors :

-

Excess barium chloride ensures complete precipitation of sodium chloride byproduct.

-

Cooling rate influences crystal size and hydration state; rapid cooling may yield lower hydrates.

Digestion of Ammonium Perchlorate with Barium Hydroxide

An alternative method employs ammonium perchlorate (NH₄ClO₄) and hydrated barium hydroxide (Ba(OH)₂·8H₂O) :

Procedure :

-

Saturation : NH₄ClO₄ is dissolved in minimal water at 50°C.

-

Reagent Addition : Ba(OH)₂·8H₂O is added in 5–10% excess to compensate for ammonia volatilization.

-

Digestion : The mixture is stirred for 24 hours at 40°C to ensure complete reaction.

-

Crystallization : The trihydrate precipitates upon cooling and is washed with cold ethanol .

Advantages :

-

Avoids chloride byproducts, simplifying purification.

-

Ammonia gas evolution drives the reaction to completion.

Direct Neutralization of Perchloric Acid with Barium Carbonate

Barium carbonate (BaCO₃) reacts with perchloric acid (HClO₄) to yield barium perchlorate trihydrate :

Optimized Protocol :

-

Acid Addition : HClO₄ (70%) is added dropwise to a BaCO₃ slurry under ice cooling to control exothermicity.

-

pH Adjustment : The solution is neutralized to pH 6–7 using excess BaCO₃.

-

Crystallization : Evaporation at 30°C under reduced pressure yields trihydrate crystals .

Characterization :

X-ray diffraction confirms the hexagonal P6₃/m space group, with Ba²⁺ coordinated by six water molecules (2.919 Å) and six perchlorate oxygens (3.026 Å) .

Recrystallization from Aqueous Solutions

The trihydrate can be purified via recrystallization:

-

Dissolution : Anhydrous Ba(ClO₄)₂ is dissolved in hot water (80°C).

-

Filtration : Insoluble impurities are removed via vacuum filtration.

-

Hydration Control : Slow cooling to 20°C promotes trihydrate formation rather than di- or monohydrates .

Thermodynamic Considerations :

-

The trihydrate is stable below 40°C; higher temperatures favor lower hydrates .

-

Water activity in the solution must exceed 0.75 to stabilize the trihydrate phase .

Comparative Analysis of Synthesis Routes

| Method | Reagents | Yield (%) | Purity (XRD) | Scale Suitability |

|---|---|---|---|---|

| NaClO₄ + BaCl₂ evaporation | NaClO₄, BaCl₂ | 85–90 | 98.5% | Industrial |

| NH₄ClO₄ + Ba(OH)₂ | NH₄ClO₄, Ba(OH)₂·8H₂O | 78–82 | 97.8% | Laboratory |

| HClO₄ + BaCO₃ | HClO₄, BaCO₃ | 88–92 | 99.1% | Pilot-scale |

Key Findings :

-

The HClO₄ neutralization method achieves the highest purity due to gaseous CO₂ byproduct removal .

-

Industrial-scale production favors NaClO₄/BaCl₂ evaporation for cost efficiency, despite slightly lower yields .

Challenges in Trihydrate Stabilization

This compound is hygroscopic and prone to hydrolysis if dehydrated non-vacuously . Structural studies reveal that hydrogen bonding between perchlorate oxygens and water molecules (O···O distances: 2.60–2.66 Å) stabilizes the trihydrate lattice .

Mitigation Strategies :

Analyse Chemischer Reaktionen

Types of Reactions: Barium perchlorate trihydrate undergoes several types of chemical reactions, including:

Oxidation: As a powerful oxidizing agent, it can oxidize various organic and inorganic substances.

Decomposition: It decomposes at high temperatures, releasing oxygen and forming barium chloride and other by-products.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds and reducing agents. The reactions typically occur under controlled temperature conditions to prevent explosive decomposition.

Decomposition Reactions: These reactions are usually conducted at temperatures above 505°C.

Major Products:

Oxidation Products: Depending on the reactants, the products can include oxidized organic compounds and barium chloride.

Decomposition Products: The primary products are barium chloride and oxygen.

Wissenschaftliche Forschungsanwendungen

Pyrotechnics

Barium perchlorate is primarily utilized in the pyrotechnic industry due to its properties as a powerful oxidizing agent. It is essential in the formulation of fireworks and flares, where it enhances combustion and produces vibrant green colors when burned .

Oxidizing Agent

The compound serves as an oxidizing agent in various chemical reactions, particularly in the synthesis of explosive materials. Its stability and effectiveness make it suitable for producing explosive emulsions, which are widely used in mining and demolition .

Chemical Synthesis

This compound plays a crucial role in organic synthesis. It has been employed in:

- The preparation of Schiff base macrocyclic barium complexes.

- The complexation of antibacterial agents such as ciprofloxacin and norfloxacin, enhancing their solubility and efficacy .

Analytical Chemistry

In analytical chemistry, barium perchlorate is used for sulfate determination through titration methods. The compound allows for accurate measurements down to 10 ppm when combined with nonaqueous solvents like ethyl alcohol or methanol, using Thorin as an indicator .

Dehydrating Agent

Due to its high solubility and stability, barium perchlorate is employed as a dehydrating agent in various chemical processes. It effectively removes moisture from gases, which is crucial in reactions requiring anhydrous conditions .

Case Studies

Wirkmechanismus

The mechanism of action of barium perchlorate trihydrate primarily involves its role as an oxidizing agent. The compound releases oxygen upon decomposition, which can then react with other substances. The barium ions can also interact with various molecular targets, facilitating different chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Hydration Differences

Key Observations :

- Hydration state significantly impacts coordination geometry and stability. This compound’s icosahedral structure contrasts with chromium’s hexahydrate, which accommodates more water molecules .

- Larger cations (e.g., Ba²⁺, Pb²⁺) exhibit distinct coordination compared to smaller ions (e.g., Li⁺), affecting thermal stability and reactivity.

Thermal Stability and Reactivity

Key Observations :

Key Observations :

Biologische Aktivität

Barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O) is a compound that has garnered attention due to its properties as a strong oxidizing agent and its applications in various fields, including pyrotechnics and chemical synthesis. However, its biological activity and potential health effects are critical areas of study, particularly in relation to occupational exposure and environmental impact.

- Molecular Formula : Ba(ClO₄)₂·3H₂O

- Molecular Weight : 390.29 g/mol

- Physical State : White crystalline solid, soluble in water

- Decomposition Temperature : 505 °C

Biological Activity and Toxicology

This compound has been associated with several biological effects, primarily due to its solubility and reactivity:

- Oxidizing Agent : As a powerful oxidizer, barium perchlorate can participate in redox reactions that may lead to the generation of reactive oxygen species (ROS), potentially causing oxidative stress in biological systems .

- Toxicity : Inhalation or skin contact with barium perchlorate can lead to irritation of the respiratory tract, skin, and eyes. High exposure levels may result in nausea, vomiting, tremors, and muscle twitching . Chronic exposure has been linked to kidney damage and lung abnormalities visible on X-rays .

Table 1: Summary of Toxicological Effects

| Effect Type | Description |

|---|---|

| Acute Effects | Irritation of skin, eyes, respiratory tract |

| Chronic Effects | Kidney damage, possible lung spots |

| Symptoms of Exposure | Nausea, vomiting, tremors |

Case Studies

- Occupational Exposure : A study conducted on workers in industries utilizing barium perchlorate highlighted respiratory issues and skin irritation as common complaints. Regular monitoring of air quality and health screenings were recommended to mitigate risks associated with prolonged exposure .

- Environmental Impact : Research indicates that barium compounds can accumulate in the environment, particularly in water sources. The presence of barium perchlorate in aquatic systems raises concerns about its potential toxicity to aquatic life and the food chain .

Applications in Biological Research

This compound is also utilized in various biochemical applications:

- Complexation Studies : It has been shown to form complexes with quinolone antibiotics like ciprofloxacin and norfloxacin. This interaction enhances the solubility of these antibiotics in aqueous solutions, which is crucial for their efficacy .

Table 2: Applications of this compound

| Application Type | Description |

|---|---|

| Pharmaceutical | Complexation with antibiotics |

| Analytical Chemistry | Used for sulfate determination via titration |

| Industrial Synthesis | Acts as an oxidizing agent |

Q & A

Basic: What are the key physicochemical properties of barium perchlorate trihydrate relevant to its use in analytical chemistry?

This compound (Ba(ClO₄)₂·3H₂O) is a hydrate with a molecular weight of 390.29 g/mol. Key properties include:

- Melting point : Decomposes without a distinct melting point.

- Solubility : Highly soluble in water and isopropanol, critical for preparing standardized solutions in titrimetric analyses (e.g., sulfur dioxide emissions testing) .

- Hygroscopicity : Requires storage in sealed containers with desiccants to prevent moisture absorption, as it readily dissolves in ambient humidity .

- Crystal structure : Distorted icosahedral coordination of barium ions with six water molecules and six perchlorate oxygens, influencing its reactivity in coordination chemistry .

Advanced: How can researchers address the hygroscopic nature of this compound when preparing standardized solutions for titration?

To mitigate hygroscopicity:

- Solvent selection : Use isopropanol-water mixtures (e.g., 200 ml water diluted to 1 L with isopropanol) to slow evaporation and stabilize the solution .

- Standardization : Titrate against 0.0100 N sulfuric acid (H₂SO₄) using a visual comparator for endpoint determination, averaging three independent titrations to calculate normality .

- Storage : Keep solutions capped between uses and store in airtight bottles with minimal headspace to prevent atmospheric moisture ingress .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .

- Decontamination : Wash hands after handling; dispose of contaminated gloves/clothing per hazardous waste protocols .

- First aid : Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .

Advanced: What methodologies are recommended for determining the crystal structure of this compound, and what are the implications of its distorted icosahedral coordination?

- X-ray crystallography : The standard method for structural analysis, revealing a distorted icosahedral geometry where Ba²⁺ coordinates with six H₂O molecules (2.919 Å) and six perchlorate oxygens (3.026 Å) .

- Implications : The distortion reduces symmetry, enhancing its ability to act as a Lewis acid in coordination complexes. This structural insight is critical for designing catalysts or ion-exchange materials .

Advanced: How should researchers resolve contradictions between the reported oxidizing potential of this compound and its safety data indicating no significant explosion risk?

- Contextual analysis : While perchlorates are generally strong oxidizers, this compound’s explosion risk is mitigated by its hydrated form, which stabilizes the compound. Safety reports (e.g., Strem Chemicals) confirm no explosion hazard under standard handling conditions .

- Experimental validation : Conduct controlled thermal decomposition tests (e.g., DSC/TGA) to assess exothermic activity. Prior studies show decomposition occurs gradually without detonation .

Basic: What is the role of this compound in the determination of sulfur dioxide emissions, and how is the titration endpoint established?

- Role : It serves as a titrant in non-aqueous solutions (isopropanol/water) to quantify SO₂ via acid-base titration. The perchlorate reacts with SO₂ to form sulfate, with H₂SO₄ as a secondary standard .

- Endpoint determination : Use a visual comparator (phenolphthalein) or potentiometric method. The first titration’s endpoint guides subsequent replicates, with normality calculated from averaged results .

Advanced: What are the critical factors in optimizing the synthesis of this compound to achieve high purity for sensitive analytical applications?

- Precursor purity : Use ACS-grade barium chloride dihydrate (BaCl₂·2H₂O) and perchloric acid to minimize impurities .

- Crystallization control : Slow evaporation from isopropanol-water mixtures yields well-defined trihydrate crystals. Monitor Cl-O bond lengths (avg. 1.433 Å) via XRD to confirm structural integrity .

- Post-synthesis treatment : Wash crystals with cold isopropanol to remove residual acids, followed by vacuum drying to prevent hydration variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.